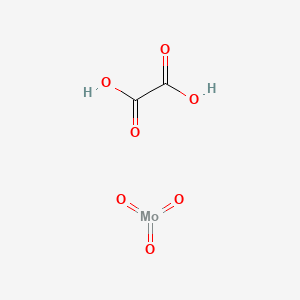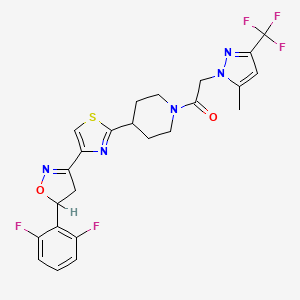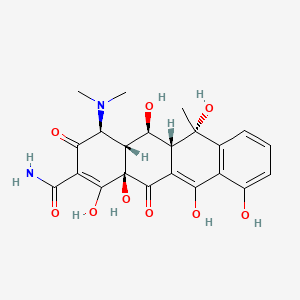
Inhibidor de PD-1/PD-L1 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-1, también conocido como inhibidor de PD-1/PD-L1 1, es un inhibidor de molécula pequeña que se dirige a la interacción entre la proteína 1 de muerte celular programada (PD-1) y el ligando 1 de muerte programada (PD-L1). Esta interacción juega un papel crucial en la capacidad del sistema inmunitario para reconocer y atacar las células cancerosas. Al inhibir esta interacción, BMS-1 actúa como un inmunomodulador, mejorando la respuesta inmunitaria del cuerpo contra los tumores .
Aplicaciones Científicas De Investigación
BMS-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Inmunoterapia contra el cáncer: BMS-1 se utiliza principalmente en la investigación del cáncer para estudiar sus efectos sobre el crecimiento tumoral y la respuesta inmunitaria. .
Desarrollo de fármacos: BMS-1 sirve como compuesto principal para desarrollar nuevos inhibidores con mejores perfiles de eficacia y seguridad
Mecanismo De Acción
BMS-1 ejerce sus efectos uniéndose a la proteína PD-L1, evitando su interacción con PD-1. Este bloqueo restaura la actividad de las células T, permitiéndoles reconocer y atacar las células cancerosas. Los objetivos moleculares involucrados incluyen el receptor PD-1 en las células T y el ligando PD-L1 en las células tumorales. La inhibición de esta vía mejora la capacidad del sistema inmunitario para eliminar las células cancerosas .
Análisis Bioquímico
Biochemical Properties
PD-1/PD-L1 Inhibitor 1 interacts with the PD-1 and PD-L1 proteins, which are key players in the immune checkpoint pathway . The interaction between PD-1 and PD-L1 negatively regulates the immune response, mainly by inhibiting the activity of effector T cells . PD-1/PD-L1 Inhibitor 1 blocks this interaction, thereby enhancing the immune response .
Cellular Effects
PD-1/PD-L1 Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the PD-1/PD-L1 interaction, it can restore T cell activity and enhance anti-tumor immunity .
Molecular Mechanism
PD-1/PD-L1 Inhibitor 1 exerts its effects at the molecular level by blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the activation of the PD-1/PD-L1 pathway, which is commonly hijacked by cancer cells to escape immune surveillance . This results in the enhancement of the immune response against cancer cells .
Temporal Effects in Laboratory Settings
The effects of PD-1/PD-L1 Inhibitor 1 change over time in laboratory settings. Studies have shown that the inhibitor has a stable effect on the immune response over time
Dosage Effects in Animal Models
The effects of PD-1/PD-L1 Inhibitor 1 vary with different dosages in animal models . While low doses can enhance the immune response against cancer cells, high doses may lead to toxic or adverse effects
Metabolic Pathways
PD-1/PD-L1 Inhibitor 1 is involved in the PD-1/PD-L1 pathway, which is a key immune checkpoint pathway . It interacts with the PD-1 and PD-L1 proteins, which are part of this pathway
Subcellular Localization
PD-1/PD-L1 Inhibitor 1 is primarily located in the cell membrane, where it interacts with the PD-1 and PD-L1 proteins . Recent studies suggest that PD-L1 can also be found in other cellular compartments, where it plays additional roles
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BMS-1 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. las estrategias sintéticas generales para compuestos similares a menudo implican:
Formación de la estructura central: Esto normalmente implica la construcción de un bifenilo u otro núcleo aromático a través del acoplamiento de Suzuki u otras reacciones de acoplamiento cruzado.
Funcionalización: Introducción de grupos funcionales como aminas, carboxilatos o sulfonamidas para mejorar la afinidad de unión y la selectividad.
Purificación: El producto final se purifica utilizando técnicas como la recristalización, la cromatografía o la destilación para lograr una alta pureza
Métodos de producción industrial
La producción industrial de BMS-1 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, sistemas de purificación automatizados y estrictas medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias .
Análisis De Reacciones Químicas
Tipos de reacciones
BMS-1 experimenta varias reacciones químicas, incluidas:
Oxidación: BMS-1 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en BMS-1, alterando potencialmente su actividad.
Sustitución: BMS-1 puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos para modificar sus propiedades
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio, hidruro de aluminio y litio y gas hidrógeno.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en reacciones de sustitución
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcohol .
Comparación Con Compuestos Similares
Compuestos similares
Incyte-001: Otro inhibidor de molécula pequeña que se dirige a la interacción PD-1/PD-L1.
BMS-1001: Exhibe la mayor actividad de unión a PD-L1 entre los inhibidores comparados.
Singularidad de BMS-1
BMS-1 se destaca por su perfil equilibrado de eficacia y seguridad. Ha demostrado un potencial significativo en estudios preclínicos, lo que lo convierte en un candidato prometedor para un mayor desarrollo. Su capacidad para modular la respuesta inmunitaria sin causar toxicidad excesiva es una ventaja clave sobre otros compuestos similares .
Propiedades
IUPAC Name |
(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOYJODMIAUJHH-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?
A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.
Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?
A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

